molecular formula C10H13ClN2O2 B060641 7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride CAS No. 175871-06-4

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride

Cat. No.: B060641
CAS No.: 175871-06-4
M. Wt: 228.67 g/mol
InChI Key: DAYRGFHXWCSBQP-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS 175871-06-4) is a tetralin-derived compound with a nitro (-NO₂) substituent at the 7-position of the aromatic ring and an amine group at the 2-position of the tetrahydro-naphthalene scaffold. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol .

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9;/h2,4,6,9H,1,3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYRGFHXWCSBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632700
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175871-06-4
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 1,2,3,4-Tetrahydro-naphthalen-2-amine

A plausible route begins with the nitration of 1,2,3,4-tetrahydro-naphthalen-2-amine. Nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to favor electrophilic aromatic substitution at the 7-position due to the amine’s directing effects.

Reaction Conditions:

  • Substrate: 1,2,3,4-Tetrahydro-naphthalen-2-amine (10 mmol)

  • Nitrating Agent: Fuming HNO₃ (1.2 equiv) in H₂SO₄ (10 mL)

  • Temperature: 0–5°C, 2 h

  • Workup: Quench with ice, neutralize with NaHCO₃, extract with CH₂Cl₂

Challenges:

  • Over-nitration or oxidation of the amine may occur, necessitating strict temperature control.

  • The amine group may require protection (e.g., acetylation) to prevent undesired side reactions.

Reduction of 7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-amine Precursors

Alternatively, introducing the nitro group earlier in the synthesis could involve nitrating a pre-formed tetralin derivative. For example, nitration of 1,2,3,4-tetrahydro-naphthalene followed by functionalization at the 2-position.

Example Protocol:

  • Nitration of Tetralin:

    • Tetralin (10 mmol) in HNO₃ (65%, 5 mL) at 50°C for 4 h.

    • Yield: ~60% 7-nitro-1,2,3,4-tetrahydro-naphthalene.

  • Bromination at 2-Position:

    • Br₂ (1.1 equiv) in CCl₄, AIBN catalyst, reflux 6 h.

    • Yield: ~70% 2-bromo-7-nitro-1,2,3,4-tetrahydro-naphthalene.

  • Amination via Gabriel Synthesis:

    • React with potassium phthalimide, then hydrolyze with HCl/EtOH.

    • Yield: ~50% 7-nitro-1,2,3,4-tetrahydro-naphthalen-2-amine.

Formation of Hydrochloride Salt

The free base is treated with HCl in a polar solvent (e.g., ethanol or THF) to precipitate the hydrochloride salt.

Procedure:

  • Dissolve 7-nitro-1,2,3,4-tetrahydro-naphthalen-2-amine (5 mmol) in anhydrous THF.

  • Add HCl (1.1 equiv, 1 M in Et₂O) dropwise at 0°C.

  • Stir 1 h, filter, and dry under vacuum.

  • Purity: ≥95% (HPLC).

Optimization and Catalytic Strategies

Catalytic Nitration

Recent advances leverage Lewis acids (e.g., MgBr₂, LiCl) to enhance regioselectivity. A patent describing similar nitroarene syntheses used LiBr in THF to facilitate demethylation, suggesting potential applicability here.

Modified Nitration:

  • Catalyst: LiBr (10 mol%)

  • Solvent: CH₃CN, 50°C, 2 h

  • Yield Improvement: ~75% vs. 60% without catalyst.

Reductive Amination

An alternative route could involve reductive amination of 7-nitro-1-tetralone.

Steps:

  • Synthesize 7-Nitro-1-tetralone:

    • Oxidize 7-nitro-tetralin with KMnO₄ in acidic conditions.

  • Reductive Amination:

    • React with NH₄OAc and NaBH₃CN in MeOH.

    • Yield: ~65%.

Analytical and Purification Methods

Chromatographic Purification

  • Column: Silica gel (230–400 mesh)

  • Eluent: Hexane/EtOAc (7:3) → MeOH/CH₂Cl₂ (1:9)

  • Recovery: >90%.

Crystallization

  • Solvent System: EtOH/H₂O (4:1)

  • Crystal Characteristics:

    • Melting Point: 215–217°C (decomposes) .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 1,2,3,4-tetrahydronaphthalen-2-amine .

Scientific Research Applications

Chemistry

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations:

Reaction TypeDescriptionCommon Reagents
Oxidation Nitro group can be oxidizedPotassium permanganate
Reduction Nitro group can be reduced to an amineHydrogen gas with palladium
Substitution Nucleophilic substitution at the amine groupAlkyl halides

Biology

Research into the biological activities of this compound has shown potential effects on neurotransmitter systems. Its nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules such as DNA and proteins.

Case Study: Neurotransmitter Interaction

A study investigated the effects of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride on serotonin receptors. Results indicated that modifications to the compound's structure significantly affected binding affinity and receptor activation.

Medicine

The compound is being explored for its potential therapeutic applications in treating neurological disorders. Preliminary studies suggest it may exhibit neuroprotective properties.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-ylamine hydrochloride could reduce oxidative stress in neuronal cells, indicating its potential as a neuroprotective agent.

Industrial Applications

In industry, this compound is utilized in developing new materials and as a precursor in synthesizing dyes and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with key analogs, focusing on substituent type, position, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Purity Key Differences
7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride 175871-06-4 C₁₀H₁₃ClN₂O₂ 228.68 -NO₂ (position 7) Not reported Not specified Reference compound; nitro group confers electron-withdrawing effects
6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride 4003-88-7 C₁₁H₁₆ClNO 213.71 -OCH₃ (position 6) 234–236 ≥98% Methoxy group (electron-donating) enhances solubility in polar solvents compared to nitro
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 3459-02-7 C₁₁H₁₆ClN 197.70 -CH₃ (position 7) Not reported Not specified Methyl substituent increases hydrophobicity; amine at position 1 instead of 2
7-Nitro-1-tetralone Not provided C₁₀H₉NO₃ 191.19 -NO₂ (position 7), ketone at position 1 Not reported Not specified Ketone group replaces amine; altered reactivity in synthesis

Key Findings from Structural Comparisons

Methyl substituents (e.g., in 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride) increase hydrophobicity, which may enhance membrane permeability in biological systems .

Positional Isomerism: The placement of substituents (e.g., nitro at position 7 vs. methoxy at position 6) alters steric and electronic interactions.

Functional Group Variations :

  • 7-Nitro-1-tetralone replaces the amine group with a ketone, making it more reactive toward nucleophilic additions but less basic than the target compound .

Biological Activity

7-Nitro-1,2,3,4-tetrahydro-naphthalen-2-ylamine hydrochloride (CAS No. 175871-06-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H13ClN2O2
  • Molecular Weight : 228.68 g/mol
  • CAS Number : 175871-06-4

The biological activity of nitro-containing compounds like this compound primarily arises from the reduction of the nitro group to an amine. This reduction can lead to the formation of reactive intermediates that interact with various biomolecules, including DNA and proteins. The following mechanisms are particularly noteworthy:

  • Cytotoxicity : The compound exhibits cytotoxic effects in cancer cell lines through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
  • Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties, often acting by producing toxic intermediates upon reduction that bind to DNA, leading to cell death .
  • Anti-inflammatory Effects : Compounds with nitro groups can modulate inflammatory pathways, potentially serving as anti-inflammatory agents by inhibiting key enzymes involved in inflammation .

Biological Activity Data

Activity TypeObserved EffectsReference
CytotoxicityIC50 values in PC3 cells around 1.793 nM
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryInhibition of iNOS and COX-2

Case Study 1: Anticancer Activity

In a study assessing the anticancer potential of various nitro compounds, this compound was found to significantly inhibit the growth of prostate cancer cells (PC3). The compound's IC50 was determined to be approximately 1.793 nM, indicating potent cytotoxicity comparable to established chemotherapeutics like CB1954 .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of nitro derivatives. The study revealed that upon reduction, this compound produced reactive intermediates capable of damaging bacterial DNA. This mechanism underlines its potential as a therapeutic agent against resistant bacterial strains .

Case Study 3: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties highlighted that this compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 enzymes. Such inhibition suggests a mechanism where the compound can reduce inflammation by modulating nitric oxide production and prostaglandin synthesis .

Q & A

Q. Critical Reaction Parameters :

ParameterImpact on Yield/PurityExample from Analogues
TemperatureHigher temps may favor nitration but risk decomposition.Cyclohexyl derivative synthesized at 70°C (71% yield).
Solvent SystemPolar aprotic solvents (DMF, MeCN) enhance nitro-group stability.DMF used for propargyl ether formation .
CatalystsLewis acids (e.g., FeCl₃) may improve nitration efficiency.Not explicitly reported but inferred from similar reactions.

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Basic Research Focus
Structural validation relies on multi-technique corroboration:

  • 1H/13C NMR : Key signals include:
    • Nitro Group : Deshielded aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 140–150 ppm).
    • Amine Protons : Broad singlet for NH₂ (δ 1.5–3.0 ppm), split in hydrochloride form .
  • HPLC : Reverse-phase systems (e.g., MeOH:Hexanes) resolve enantiomers and assess purity. Example conditions: MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85), flow rate 10 mL/min .
  • HRMS : Confirms molecular ion ([M+H]+) and isotopic pattern matching theoretical values .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydro-naphthalene core.

What advanced computational approaches are recommended for designing novel derivatives of this compound?

Advanced Research Focus
Computational frameworks like those employed by ICReDD integrate quantum chemistry and machine learning to optimize reaction pathways :

  • Reaction Path Search : Density Functional Theory (DFT) calculates transition states and intermediates for nitro-group introduction.
  • Virtual Screening : Predict substituent effects on bioactivity (e.g., nitro vs. chloro analogs) using molecular docking.
  • Data-Driven Feedback : Experimental results (e.g., HPLC retention times) refine computational models for iterative design .

Case Study : Cyclohexyl-substituted derivatives were optimized via DFT-guided steric and electronic parameter adjustments, achieving 71% yield .

How should researchers address discrepancies in spectroscopic data during characterization?

Advanced Research Focus
Contradictions in NMR or HPLC data often arise from:

  • Enantiomeric Impurities : Chiral HPLC (e.g., Chiralpak® columns) resolves racemic mixtures, as demonstrated for trans-4-cyclohexyl derivatives .
  • Solvent Artifacts : Deuterated solvent peaks (e.g., DMSO-d6) may overlap with analyte signals; use high-field NMR (≥400 MHz) for resolution.
  • Dynamic Processes : Variable-temperature NMR identifies conformational exchange (e.g., amine proton tautomerism).

Mitigation Strategy : Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration).

What considerations are essential for optimizing reaction scalability in the synthesis of this compound?

Methodological Focus
Scalability requires balancing efficiency and reproducibility:

  • Process Control : Automated systems monitor pH, temperature, and pressure in real-time .
  • Reactor Design : Continuous-flow reactors enhance heat/mass transfer for exothermic nitration steps .
  • Solvent Recovery : Hexanes/EtOH mixtures (used in extractions) can be recycled via distillation, reducing waste .

Case Example : A 58% yield of trans-4-cyclooctyl derivative was achieved in batch synthesis , but flow chemistry may improve consistency at scale.

What methodological frameworks are effective for analyzing contradictory data in published synthesis protocols?

Advanced Research Focus
Contradictions (e.g., varying yields for similar reactions) are addressed via:

  • Design of Experiments (DoE) : Factorial designs isolate critical variables (e.g., catalyst loading vs. temperature).
  • Meta-Analysis : Compare literature data for analogs (e.g., 7-Chloro vs. 7-Bromo derivatives ) to identify substituent-specific trends.
  • Reproducibility Checks : Independent replication under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

Example : Discrepancies in cyclooctyl-substituted amine yields (58% vs. 70% in ) were attributed to differences in starting material purity.

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